molecular formula C17H22N2O3S B5965188 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole

Cat. No. B5965188
M. Wt: 334.4 g/mol
InChI Key: GLNNTADSRZCWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole, also known as TTX-030, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole selectively binds to the PAK4 protein and inhibits its activity, leading to decreased cell proliferation and increased cell death in cancer cells. PAK4 is involved in several cellular processes, including cell migration, invasion, and survival, and its overexpression has been linked to cancer progression and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has also been shown to have other biochemical and physiological effects. It has been found to modulate the activity of the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has also been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation and survival.

Advantages and Limitations for Lab Experiments

3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has several advantages for lab experiments, including its high potency and specificity for PAK4 inhibition, as well as its ability to induce cancer cell death and inhibit tumor growth in preclinical models. However, 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole also has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole research, including the development of more potent and selective PAK4 inhibitors, the investigation of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.

Synthesis Methods

The synthesis method of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride and pyrrolidine in the presence of a base. The resulting compound is then purified through column chromatography to obtain 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole in high yield and purity.

Scientific Research Applications

3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the protein PAK4, which is overexpressed in many types of cancer cells and plays a critical role in tumor growth and metastasis. 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been found to induce cancer cell death and inhibit tumor growth in preclinical models of various cancer types, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

3-methyl-5-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-8-13(3)17(9-12(11)2)23(20,21)19-7-5-6-15(19)16-10-14(4)18-22-16/h8-10,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNNTADSRZCWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2C3=CC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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